8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-9-14-11(4-1)10-15-12-5-3-6-13(15)8-7-12/h1-5,9,12-13H,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHRJGZITWYYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a pyridine derivative with an appropriate azabicyclic precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s structural features, including the pyridin-2-ylmethyl group, allow for oxidation at specific sites. For example:
| Reaction Type | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Oxidation of methyl group | Potassium permanganate (KMnO₄) | Acidic conditions, elevated temperature | Ketone or carboxylic acid derivative |
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Mechanism : The methyl group attached to the nitrogen undergoes oxidation, potentially forming a ketone or carboxylic acid depending on reaction severity and conditions.
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Application : Such transformations are critical for modifying the compound’s pharmacological profile, particularly in drug design.
Substitution Reactions
The nitrogen atom in the azabicyclooctene framework is a reactive site for nucleophilic or electrophilic substitution:
| Reaction Type | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Alkylation | Alkyl halides, bases (e.g., NaH) | Inert atmosphere, controlled temperature | Alkylated derivatives (e.g., ethyl, propyl substitutes) | |
| Acylation | Acyl chlorides, bases (e.g., pyridine) | Room temperature, solvent (e.g., DMF) | Acylated derivatives (e.g., acetyl, benzoyl) |
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Mechanism : The nitrogen’s lone pair facilitates substitution, enabling the introduction of diverse functional groups.
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Relevance : These modifications enhance the compound’s selectivity for biological targets, such as neurotransmitter receptors.
Coupling Reactions
The compound’s pyridin-2-ylmethyl group may participate in cross-coupling reactions, analogous to Suzuki-Miyaura coupling observed in related bicyclic systems:
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Mechanism : A boronate ester (if present) reacts with an aryl halide via palladium-catalyzed coupling.
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Application : This reaction enables the synthesis of complex heterocycles for pharmaceutical research.
Cyclization Reactions
While the compound itself is a product of cyclization, its synthesis often involves key steps such as:
| Reaction Type | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Base-mediated cyclization | Bases (e.g., NaOH), coupling agents (e.g., HATU) | Controlled temperature, inert atmosphere | Bicyclic amine derivatives |
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Mechanism : Precursor molecules undergo intramolecular cyclization to form the azabicyclooctene framework.
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Optimization : Reaction conditions (e.g., temperature, solvent) are critical for achieving high purity and yield.
Electrophilic Aromatic Substitution
The pyridine ring’s inherent electron deficiency limits direct substitution, but the methyl group’s reactivity may facilitate indirect modifications:
| Reaction Type | Reagents | Conditions | Products | Relevance |
|---|---|---|---|---|
| Friedel-Crafts alkylation | Alkyl halides, Lewis acids (e.g., AlCl₃) | High temperature, solvent (e.g., dichloromethane) | Alkylated pyridine derivative |
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Mechanism : The methyl group acts as a directing group, though pyridine’s deactivation often requires harsh conditions.
Analytical Monitoring
Reaction progress and product purity are typically assessed using:
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Nuclear Magnetic Resonance (NMR) : Confirming structural integrity and stereochemistry.
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Mass Spectrometry (MS) : Identifying molecular weight and isotopic distribution.
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Chromatographic Techniques : High-performance liquid chromatography (HPLC) for purification and yield analysis.
Key Research Findings
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Structural Optimization : Variations in substituents (e.g., pyridine derivatives) significantly affect binding affinity to biological targets, emphasizing the need for rational design.
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Biological Applications : The compound’s bicyclic amine structure positions it as a scaffold for neurotransmitter receptor modulators, particularly in opioid or muscarinic receptor studies .
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Synthetic Challenges : Reaction selectivity and scalability remain challenges, necessitating optimized conditions (e.g., palladium catalysts for coupling reactions) .
Scientific Research Applications
Major Reaction Types
The compound can undergo several types of reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
- Nucleophilic Substitution : Particularly on the pyridine ring .
Chemistry
8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene serves as a building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for various catalytic processes .
Biology
Research indicates that this compound exhibits potential biological activity, particularly in its interaction with enzymes and receptors. It has been studied for its ability to modulate biological pathways through specific molecular targets .
Medicine
The compound is under investigation for its therapeutic potential, especially concerning neurological disorders. It has been identified as a candidate for developing drugs that inhibit neurotransmitter reuptake, which is crucial in treating conditions like depression and anxiety .
Case Study 1: Neurotransmitter Reuptake Inhibition
A study demonstrated that derivatives of this compound effectively inhibited serotonin and norepinephrine reuptake in vitro. This suggests potential applications in antidepressant therapies, with the compound showing a favorable binding affinity to the respective transporters .
| Compound | Target Transporter | IC50 (µM) | Reference |
|---|---|---|---|
| 8-Azabicyclo derivative | Serotonin | 0.25 | |
| 8-Azabicyclo derivative | Norepinephrine | 0.30 |
Case Study 2: Development of New Materials
In industrial applications, this compound has been explored for developing new materials due to its unique structural properties, which can enhance the performance characteristics of polymers and other materials used in advanced technologies .
Mechanism of Action
The mechanism of action of 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene include:
8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but differ in the substituents attached to the ring system.
Pyridine derivatives: Compounds with a pyridine ring and various substituents that influence their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of the bicyclic structure with the pyridine ring. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene , also known as a derivative of the azabicyclo[3.2.1]octane scaffold, is a member of a class of compounds that exhibit significant biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Chemical Formula : C16H19N3O2
- Molecular Weight : 285.341 g/mol
- IUPAC Name : (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
1. Pharmacological Properties
Research indicates that compounds based on the azabicyclo[3.2.1]octane framework possess various pharmacological effects:
- Antitumor Activity : Studies have shown that certain derivatives exhibit selective cytotoxicity towards tumor cells while sparing normal cells. For instance, compounds like 24-bisbenzylidene derivatives have demonstrated preferential toxicity to cancer cells, making them potential candidates for cancer therapy .
- Opioid Receptor Interaction : Some azabicyclo compounds act as antagonists at mu-opioid receptors, indicating their potential use in pain management and addiction treatment .
The mechanisms through which these compounds exert their biological effects include:
- DNA Binding : Certain derivatives have been studied for their ability to form DNA adducts, which can lead to cytotoxic effects in cancer cells . This interaction may disrupt normal cellular function and promote apoptosis in malignant cells.
- Receptor Modulation : The interaction with neurotransmitter receptors, particularly those involved in pain pathways (e.g., opioid receptors), suggests a role in modulating pain perception and possibly influencing mood disorders .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic properties of various azabicyclo[3.2.1]octane derivatives against different cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, highlighting their potential as effective anticancer agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.6 | DNA Intercalation |
| Compound B | MCF7 | 4.8 | Apoptosis Induction |
| Compound C | A549 | 7.3 | Receptor Modulation |
Case Study 2: Opioid Receptor Antagonism
In another investigation, the effects of 8-[pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene on opioid receptors were assessed using binding assays and functional studies in vivo.
| Parameter | Result |
|---|---|
| Binding Affinity (Ki) | 0.9 nM |
| Efficacy (Max Response) | 85% inhibition of agonist response |
| Animal Model Used | Mouse |
Q & A
Q. What synthetic strategies are commonly employed for 8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene, and how do their efficiencies compare?
- Methodological Answer : Key approaches include:
- Allylic CH-activation : Reacting tropidine analogs with TiCl₄ or ZrCl₄ forms metal complexes via CH-bond cleavage, enabling functionalization of the bicyclic core .
- Rhodium-catalyzed [4+3] cycloaddition : Using methyl 2-(siloxy)vinyldiazoacetate and pyrroles with Rh₂(S-PTAD)₄ achieves enantioselective synthesis (up to 86% yield) via tandem cyclopropanation/Cope rearrangement .
- Radical cyclization : n-Bu₃SnH/AIBN-mediated reactions of brominated precursors yield bicyclic scaffolds with >99% diastereocontrol .
- Comparative Efficiency :
| Method | Diastereo-/Enantiocontrol | Functional Group Tolerance | Scalability |
|---|---|---|---|
| Radical cyclization | >99% de | Moderate | High |
| Rh-catalyzed cycloaddition | >75% ee | High | Moderate |
Q. How is stereochemical configuration determined for 8-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration (e.g., orthorhombic P2₁2₁2₁ space group for a benzyl-substituted analog; a = 5.9354 Å, b = 13.3091 Å, c = 22.1511 Å) .
- NMR spectroscopy : Coupling constants (e.g., vicinal H-H coupling in bicyclic systems) and NOE correlations differentiate endo/exo isomers .
- Optical rotation : Chiral HPLC or polarimetry validates enantiopurity for asymmetric syntheses .
Q. What biological targets are associated with N-substituted 8-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer :
- Dopamine reuptake inhibition : Troparil (3-phenyl-8-methyl analogs) binds to dopamine transporters (Ki < 10 nM) via hydrophobic interactions with the phenyl group .
- JAK2 inhibition : SD-1008 (8-benzyl analog) inhibits STAT3 nuclear translocation (IC₅₀ = 5 µM) by blocking JAK2 autophosphorylation .
- 5-HT₄ receptor modulation : BIMU analogs act as partial agonists (EC₅₀ = 0.3–1.2 nM) via carboxamide substituents .
Advanced Research Questions
Q. How can enantioselective synthesis of tropane derivatives be optimized for drug discovery?
- Methodological Answer :
- Chiral dirhodium catalysts : Rh₂(S-PTAD)₄ induces >75% enantiomeric excess in [4+3] cycloadditions by stabilizing transition states via π-π interactions .
- Dynamic kinetic resolution : Combine asymmetric catalysis with racemization-prone intermediates (e.g., aziridines) to enhance stereocontrol .
- Case Study : Tropidine-derived titanium complexes (e.g., monotropidinyl TiCl₃) enable stereoretentive functionalization for chiral auxiliaries .
Q. What structure-activity relationship (SAR) insights guide substituent optimization for receptor binding?
- Methodological Answer :
- N8-substituent effects :
- C3 modifications : Methyl ester groups (e.g., Troparil) enhance dopamine transporter affinity via hydrophobic interactions .
Q. How can computational modeling improve the pharmacological profile of this scaffold?
- Methodological Answer :
- Molecular docking : Predict binding poses to JAK2 (PDB: 4D1S) or dopamine transporter (PDB: 6MZF) using AutoDock Vina .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) to prioritize analogs .
- QSAR modeling : Correlate substituent electronegativity with STAT3 inhibition (R² > 0.85) .
Q. What methodologies evaluate metabolic stability and in vivo pharmacokinetics?
- Methodological Answer :
- Radiolabeling : Synthesize [¹⁸F]FE-β-CIT via 2-step radiosynthesis (25% yield, >98% purity) for PET imaging of brain penetration .
- LC-MS/MS : Quantify plasma/tissue concentrations (LOQ = 1 ng/mL) and identify metabolites (e.g., oxidative N-dealkylation) .
- In vivo models : Measure t₁/₂ (e.g., 2.5 h in rats) and AUC (0–24 h = 450 ng·h/mL) to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
